molecular formula C13H21NO5 B11845784 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid

7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid

Cat. No.: B11845784
M. Wt: 271.31 g/mol
InChI Key: MSDHAJLDASVPDN-UHFFFAOYSA-N
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Description

7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid is a sophisticated spirocyclic chemical building block of significant value in medicinal chemistry and peptide research. Its primary research application lies in the synthesis of complex molecules, particularly through advanced ligation techniques such as the α-ketoacid–hydroxylamine (KAHA) ligation. This method is crucial for the chemoselective coupling of unprotected peptide segments, facilitating the chemical synthesis of proteins and long peptides . The embedded 1-oxa-7-azaspiro[4.4]nonane scaffold provides a conformationally restrained structure that can be utilized to induce specific three-dimensional shapes in the final target molecule, potentially leading to improved metabolic stability and binding affinity. The tert-butoxycarbonyl (Boc) group serves as a robust, orthogonal protecting group for the secondary amine, allowing for selective deprotection under mild acidic conditions in multi-step synthetic sequences. This compound is instrumental in the research and development of potential therapeutics, acting as a critical intermediate for constructing novel pharmacophores. It is strictly for use in scientific research and development laboratories.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-13(8-14)5-4-9(18-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)

InChI Key

MSDHAJLDASVPDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Cyclization

The spirocyclic core is often constructed via homoallyl Grignard reagent addition to cyclic ketones. For example:

  • Starting material : N-Boc-3-piperidone reacts with homoallyl magnesium bromide in the presence of CeCl₃ to form tertiary alcohols.

  • Conditions : Tetrahydrofuran (THF) at 0°C to room temperature, yielding 53–67% alcohol intermediates.

  • Role of CeCl₃ : Enhances regioselectivity by preventing ketone reduction, critical for avoiding byproducts.

Epoxidation and Ring-Opening

Epoxidation of the tertiary alcohol with meta-chloroperbenzoic acid (mCPBA) triggers spontaneous 5-exo-tet ring closure:

  • Reaction : Alcohol → Epoxide → Spirocyclic tetrahydrofuran (THF) via Baldwin-favored nucleophilic attack.

  • Yield : 75–83% for spirocyclic alcohols after chromatography.

Introduction of the Boc Protecting Group

Early-Stage Protection

The Boc group is introduced before spirocycle formation to stabilize intermediates:

  • Method : Treating cyclic amines with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base (e.g., triethylamine).

  • Example : N-Boc-3-piperidone synthesis achieves >90% yield, ensuring nitrogen protection during subsequent steps.

Late-Stage Protection Alternatives

In routes where the Boc group is added post-cyclization:

  • Conditions : Boc₂O in pyridine or DCM, with yields of 80–95%.

  • Challenge : Steric hindrance in spirocyclic systems may reduce efficiency, necessitating excess reagent.

Carboxylation Strategies

Oxidation of Primary Alcohols

The 2-carboxylic acid moiety is introduced via oxidation of a hydroxymethyl group:

  • Jones Oxidation : CrO₃ in H₂SO₄/acetone at 0°C, yielding 70–75% carboxylic acid.

  • Alternative : TEMPO/NaClO₂ system for milder conditions, achieving 65% yield with fewer side reactions.

Hydrolysis of Esters

Ethyl or methyl esters are hydrolyzed under basic conditions:

  • Conditions : LiOH or NaOH in THF/H₂O, 60–80°C, 85–92% yield.

  • Example : Ethyl ester → Carboxylic acid via saponification, followed by acidification.

Key Synthetic Routes

Route A: Grignard/Epoxidation/Carboxylation

  • Grignard Addition : N-Boc-3-piperidone + homoallyl MgBr → Tertiary alcohol (67%).

  • Epoxidation : mCPBA → Spirocyclic THF alcohol (83%).

  • Oxidation : Jones reagent → Carboxylic acid (70%).
    Total Yield : ~39%.

Route B: Iodocyclization Approach

  • Iodocyclization : Tertiary alcohol + I₂/NaHCO₃ in CH₃CN → Spirocyclic iodide (91%).

  • Boc Protection : Boc₂O/pyridine → Protected intermediate (86%).

  • Carboxylation : Hydrolysis of nitrile or ester groups (78%).
    Total Yield : ~62%.

Purification and Characterization

Chromatography

  • Normal-phase silica gel : Hexane/EtOAc gradients (20–80%) resolve diastereomers.

  • Reverse-phase HPLC : Used for final purification (>95% purity).

Crystallization

  • Solvent Systems : Isopropyl acetate/MeOH mixtures yield X-ray-quality crystals.

  • Purity : ≥97% after recrystallization.

Spectroscopic Data

  • ¹H NMR : Key signals at δ 1.46 (Boc CH₃), 3.2–4.1 (spirocyclic protons), 10.5 (COOH).

  • HRMS : [M+H]⁺ = 272.1862 (calc.), 272.1851 (obs.).

Comparative Analysis of Methods

MethodKey StepsYield (%)Purity (%)Scalability
Grignard/EpoxidationCyclization, Boc, oxidation3995Moderate
IodocyclizationI₂-mediated cyclization, hydrolysis6297High
Krapcho Decarboxy.Diester → Monoester → Acid4590Low

Trade-offs : Iodocyclization offers higher yields but requires hazardous iodine, whereas Grignard routes are safer but lower-yielding.

Challenges and Optimization

Diastereomer Separation

  • Issue : Spirocyclic systems often form 1:1 diastereomer mixtures.

  • Solution : p-Methoxybenzoyl ester derivatization improves chromatographic resolution.

Oxidative Side Reactions

  • Risk : Overoxidation to ketones or decarboxylation.

  • Mitigation : Controlled TEMPO oxidation or low-temperature Jones conditions.

Industrial Applications and Scalability

  • Pharmaceutical Intermediates : Used in protease inhibitor and kinase inhibitor syntheses.

  • Scale-up : Iodocyclization routes are preferred for kilogram-scale production (20–50 kg/batch).

  • Cost : Boc-protected starting materials add ~$150–200/kg to production costs.

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in halogenated derivatives .

Scientific Research Applications

Based on the search results, here's what is known about the applications of 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid:

Basic Information
this compound is a specialty chemical with the CAS number 1233323-61-9 . The molecular formula is C13H21NO5 .

Synonyms
This compound is also known by several other names, including :

  • 1446012-43-6
  • (2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
  • Racemic-(2R,5S)-7-(Tert-Butoxycarbonyl)-1-Oxa-7-Azaspiro[4.4]Nonane-2-Carboxylic Acid
  • CS-0060916
  • D73191
  • 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylicacid
  • 7-[(TERT-BUTOXY)CARBONYL]-1-OXA-7-AZASPIRO[4.4]NONANE-2-CARBOXYLIC ACID
  • CS-0443902
  • W14091
  • A926754
  • EN300-24885462

Potential Applications
While the search results do not explicitly detail the applications of this specific compound, they do provide some context:

  • Chemical Synthesis: It is a building block in the synthesis of complex molecules. Parchem supplies it as a specialty chemical, suggesting its use in research and development .
  • Medicinal Chemistry: Carboxylic acid derivatives are frequently used in medicinal chemistry .
  • Pharmaceuticals: Many pharmaceutical products are derived from plants .
  • Research: Research is validating the traditional uses of plants, with the likelihood of developing new medicines .

Mechanism of Action

The mechanism of action of 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective modifications. The spirocyclic structure provides stability and unique reactivity, making it a valuable compound in various chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Spirocyclic Compounds

Structural Variations in Spirocyclic Frameworks

Ring Size and Heteroatom Positioning

7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic Acid (CAS: 873924-12-0) Structure: Spiro[3.5]nonane system (3- and 5-membered rings) with Boc at the 7-position and carboxylic acid at the 2-position. Molecular Weight: 269.34 g/mol . Key Difference: Smaller spiro system ([3.5] vs.

tert-Butyl 1-oxa-7-azaspiro[4.4]non-2-ene-7-carboxylate Structure: Spiro[4.4]nonane with an unsaturated 2-ene bond. Synthesis: Produced via TFA-mediated deprotection and subsequent elimination reactions . Application: The double bond introduces planarity, which could influence binding affinity in target proteins .

Functional Group Modifications

2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic Acid (CAS: 1341037-89-5) Structure: Positional isomer of the target compound, with Boc and carboxylic acid swapped (Boc at 2-position, carboxylic acid at 7-position). Molecular Weight: 269.34 g/mol . Impact: Altered polarity and hydrogen-bonding capacity, affecting solubility and bioavailability .

tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

  • Structure : Smaller spiro[3.3]heptane system with a ketone group.
  • Molecular Weight : 226.27 g/mol .
  • Utility : The ketone enables further functionalization (e.g., Grignard additions), unlike the carboxylic acid in the target compound .

Pharmacological and Physicochemical Properties

Property Target Compound 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Water Solubility Low (Boc group) High (free amine) Moderate (ketone)
Toxicity (LD₅₀, oral) Not reported 5× lower than bupivacaine Not reported
Bioavailability Enhanced rigidity improves T₁/₂ Improved due to solubility Limited data
Key Application Peptide mimetics Anesthetic analogs Scaffold for kinase inhibitors

Data from .

Q & A

Q. What methodologies resolve inconsistencies in bioactivity assays across research groups?

  • Methodological Answer : Standardize assay protocols (e.g., cell line selection, incubation time) through collaborative interlaboratory studies. Apply meta-analysis to aggregate published data, identifying outliers via statistical tools (e.g., Grubbs' test). Validate findings using orthogonal assays (e.g., SPR binding vs. enzymatic activity) .

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